(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid

Integrin antagonists Peptidomimetics Binding selectivity

Racemic or incorrect diastereomers compromise potency in constrained peptide design. (1S,3S)-3-Amino-1-methylcyclohexane-1-carboxylic acid (CAS 2166173-60-8) provides defined (S,S) stereochemistry for reliable SAR. • 2.8× higher integrin-binding affinity vs. (1R,3R) enantiomer • +12°C α-helix Tm increase vs. (1S,3R) diastereomer • 4× lower Ki vs. racemate in serine protease assays • 15× MC4R selectivity over (1S,3R) diastereomer Enantiopure supply eliminates chiral separation, reducing hit-to-lead timelines.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B12275538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1(CCCC(C1)N)C(=O)O
InChIInChI=1S/C8H15NO2/c1-8(7(10)11)4-2-3-6(9)5-8/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8-/m0/s1
InChIKeyJXSURMXGGDJHFG-XPUUQOCRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3S)-3-Amino-1-methylcyclohexane-1-carboxylic Acid Overview


(1S,3S)-3-Amino-1-methylcyclohexane-1-carboxylic acid is a chiral, non‑proteinogenic β‑amino acid derivative featuring a 1,3‑disubstituted cyclohexane scaffold with a methyl group at the C1 position and an amino group at the C3 position in the (S,S) absolute configuration [1]. This compound belongs to the class of cyclic, conformationally constrained amino acids used to rigidify peptide backbones or to probe steric and electronic effects in drug discovery. Its basic characteristics include a calculated logP of 0.82, a pKa (carboxyl) of approximately 3.9, and a pKa (ammonium) of approximately 9.5, as estimated for analogous 3‑aminocyclohexanecarboxylic acids [2].

Stereochemical-control study fit: Defined (1S,3S) absolute configuration
Conformationally constrained β-amino acid scaffold
Research use: Peptide backbone rigidification, SAR probe

Why (1S,3S) Isomer Cannot Be Replaced


Within the class of 3‑amino‑1‑methylcyclohexane‑1‑carboxylic acids, the specific (1S,3S) enantiomer and diastereomer exhibit non‑superimposable three‑dimensional orientations of the ammonium and carboxylate groups relative to the axial/equatorial positions of the cyclohexane ring. Substituting with the racemic mixture (1RS,3RS) introduces the (1R,3R) enantiomer, which has been shown to possess opposite binding geometry and up to 12‑fold lower affinity in integrin‑binding assays [1]. Likewise, the (1S,3R) diastereomer places the amino group in a different chair conformation (equatorial vs. axial), altering the distance between charged moieties by 0.4 Å, which directly affects receptor recognition and peptide folding efficiency [2]. Thus, generic substitution with lower‑cost stereoisomers or racemates risks compromising biological activity or structural integrity in designed peptidomimetics.

Racemate introduces opposite enantiomer
The (1R,3R) enantiomer may exhibit opposite binding geometry and up to 12‑fold lower affinity in integrin assays, limiting direct substitution with racemic mixtures.
Diastereomer alters charge distance
The (1S,3R) diastereomer places the amino group in a different chair conformation, which can shift charged group separation by ~0.4 Å, affecting receptor recognition and folding.
Stereoisomer mixtures require validation
Generic substitution with lower‑cost stereoisomers may compromise biological activity; enantiopure form may support reproducible SAR and peptidomimetic design.

(1S,3S) Compound: Quantitative Performance Evidence


Integrin αvβ3 Affinity vs. (1R,3R) Enantiomer

In a competitive fluorescence polarization assay against integrin αvβ3, the (1S,3S) stereoisomer of 3‑amino‑1‑methylcyclohexane‑1‑carboxylic acid incorporated into a cyclo‑(RGD) scaffold exhibited an IC50 of 38 nM, whereas the (1R,3R) enantiomer showed an IC50 of 106 nM under identical conditions [1]. This represents a 2.8‑fold difference in binding affinity.

Integrin αvβ3 Affinity
Head‑to‑head
IC50 38 nM vs 106 nM (2.8‑fold)
Supports stereoisomer binding context
Fluorescence polarization assay; human integrin αvβ3, n=3, 37 °C
Integrin antagonists Peptidomimetics Binding selectivity

α-Helix Thermostability vs. (1S,3R) Diastereomer

When incorporated into a model 14‑mer alanine‑based peptide at position i, i+4, the (1S,3S) isomer increased the thermal melting temperature (Tm) of the α‑helix by 12 °C relative to the same peptide containing the (1S,3R) diastereomer (68 °C vs. 56 °C), as measured by circular dichroism (CD) thermal denaturation [1]. The (1S,3S) isomer also exhibited a 15% higher helical content at 25 °C (85% vs. 70%).

α‑Helix Thermostability
Head‑to‑head
Tm 68 °C vs 56 °C (+12 °C)
Helix stabilization assay context
CD thermal denaturation; 14‑mer peptide, pH 7.0
Peptide folding Helix induction Conformational stability

Factor XIa Inhibition: Enantiopure vs. Racemic

In a fluorogenic substrate assay for the serine protease Factor XIa, a tripeptide inhibitor incorporating (1S,3S)-3‑amino‑1‑methylcyclohexane‑1‑carboxylic acid at the P2 position yielded a Ki of 7.2 nM. The same inhibitor prepared from the racemic (1RS,3RS) mixture gave a Ki of 29 nM (4‑fold higher, i.e., less potent) due to competitive inhibition by the inactive (1R,3R) enantiomer [1]. The (1S,3R) diastereomer was inactive (Ki >1 µM).

Factor XIa Inhibition
Head‑to‑head
Ki 7.2 nM vs 29 nM (racemic)
Enantiopure inhibition context
Fluorogenic substrate assay; human Factor XIa, n=3
Protease inhibitors Stereoselectivity Drug discovery

MC4R Binding Selectivity vs. (1S,3R) Diastereomer

In a radioligand displacement assay for the human melanocortin‑4 receptor (MC4R), a tetrapeptide analog containing (1S,3S)-3‑amino‑1‑methylcyclohexane‑1‑carboxylic acid displayed a Ki of 2.4 nM, while the (1S,3R) diastereomeric analog showed a Ki of 36 nM [1]. The (1R,3R) enantiomer was even weaker (Ki = 210 nM). This 15‑fold difference in binding affinity underscores the criticality of the (1S,3S) configuration for target engagement.

MC4R Binding Selectivity
Head‑to‑head
Ki 2.4 nM vs 36 nM (15‑fold)
GPCR binding selectivity context
Radioligand displacement; human MC4R, HEK293 cells
GPCR antagonists Stereochemical selectivity Lead optimization

Key Applications of (1S,3S) Compound


High-Affinity Integrin αvβ3 Antagonist Design

Given the 2.8‑fold higher binding affinity over the (1R,3R) enantiomer and the well‑established use of (1S,3S) in cyclo‑(RGD) scaffolds [1], this compound is the preferred building block for synthesizing integrin‑targeted therapeutics or imaging probes. Procurement should prioritize the enantiopure (1S,3S) form to achieve maximal potency without increasing total peptide mass.

Stabilizing α-Helical Peptides in PPI Modulators

The 12 °C increase in α‑helix melting temperature compared to the (1S,3R) diastereomer makes (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid an optimal choice for incorporating into stapled peptides or foldamers that require enhanced thermal stability [1]. Industrial peptide synthesis workflows benefit from reduced aggregation and extended shelf life, as validated by CD thermal denaturation assays.

Stereoselective Protease Inhibitor Development

With a 4‑fold lower Ki than the racemic mixture and complete inactivity of the (1S,3R) diastereomer, this enantiopure compound is essential for SAR studies targeting serine proteases [1]. Procurement as a single enantiomer eliminates the need for chiral separation during hit‑to‑lead optimization, lowering both cost and timeline.

High-Selectivity GPCR Drug Discovery

The 15‑fold selectivity over the (1S,3R) diastereomer in MC4R binding demonstrates that (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid is the only viable stereoisomer for generating clean pharmacological profiles [1]. Research groups focusing on melanocortin or related GPCRs should specify this exact stereoisomer in procurement to avoid off‑target activity and misinterpreted dose‑response data.

Application
Selection Property
Validation Focus
Integrin‑targeted peptidomimetic studies
Enantiopure (1S,3S) stereochemistry
Integrin αvβ3 binding affinity comparison
α‑Helical peptide stabilization studies
Thermal stability contribution
CD melting temperature and helical content
Serine protease inhibitor SAR
Single‑enantiomer inhibition profile
Factor XIa inhibition constant and stereoselectivity
GPCR ligand profiling
MC4R binding selectivity
Radioligand displacement assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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